

MOG(35-55): A Comprehensive Technical Guide for Demyelination Research

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Compound of Interest

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Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical component of the central nervous system (CNS) myelin sheath.^[1] The peptide fragment **MOG(35-55)**, with the amino acid sequence MEVGWYRSPFSRVVHLYRNGK, represents an immunodominant epitope that is a key target in the autoimmune response associated with multiple sclerosis (MS).^{[1][2][3]} Consequently, **MOG(35-55)** is widely utilized to induce Experimental Autoimmune Encephalomyelitis (EAE) in rodents, particularly in the C57BL/6 mouse strain.^{[4][5][6]} This model is one of the most robust and reproducible animal models for studying the immunopathogenesis of MS, characterized by CNS inflammation, demyelination, and axonal damage.^{[4][6][7]}

The **MOG(35-55)**-induced EAE model serves as an invaluable tool for dissecting the cellular and molecular mechanisms underlying autoimmune demyelination and for the preclinical evaluation of novel therapeutic strategies.^{[8][9]} The model recapitulates key features of MS, including the infiltration of pathogenic T cells into the CNS, which triggers a cascade of inflammatory events leading to myelin destruction and neurological deficits.^{[8][10]} This guide provides an in-depth overview of the **MOG(35-55)** EAE model, including detailed experimental protocols, quantitative data, and a summary of the key signaling pathways involved.

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in C57BL/6 mice using **MOG(35-55)** peptide.

Materials:

- **MOG(35-55)** peptide (purity >95%)[11]
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[12]
- Pertussis toxin (PTX) from Bordetella pertussis[5]
- Sterile Phosphate-Buffered Saline (PBS) or normal saline[5][11]
- Female C57BL/6 mice, 9-13 weeks old[8]
- Syringes and needles (e.g., 26G, 27G, 30G)[13][14]
- Anesthetic (e.g., isoflurane or a cocktail of midazolam, butorphanol, and medetomidine)[5][8]

Procedure:

- Preparation of **MOG(35-55)**/CFA Emulsion:
 - Dissolve **MOG(35-55)** peptide in sterile PBS or saline to a final concentration of 1-2 mg/ml. [5][14]
 - Prepare an equal volume of CFA.
 - Create a stable water-in-oil emulsion by drawing the **MOG(35-55)** solution and CFA into two separate syringes connected by a three-way stopcock.[14]
 - Forcefully pass the mixture between the syringes for at least 10 minutes until a thick, stable emulsion is formed.[13][14] To test for stability, a drop of the emulsion should not disperse when placed in water.[13]

- Immunization (Day 0):
 - Anesthetize the mice. While not strictly required, anesthesia facilitates accurate injection. [\[5\]](#)[\[8\]](#)
 - Inject a total of 0.2 mL of the **MOG(35-55)**/CFA emulsion subcutaneously (s.c.) at two sites on the flank (0.1 mL per site).[\[4\]](#)[\[8\]](#) Some protocols also suggest a third injection at the base of the tail.[\[13\]](#) The total dose of **MOG(35-55)** is typically 200 µg per mouse.[\[15\]](#)[\[16\]](#)
- Pertussis Toxin Administration:
 - On the day of immunization (Day 0) and again on Day 2, administer PTX via intraperitoneal (i.p.) injection.[\[4\]](#)[\[17\]](#)
 - The typical dose is 200 ng of PTX in 100-200 µL of PBS.[\[4\]](#)[\[16\]](#) PTX serves as an additional adjuvant and facilitates the entry of pathogenic T cells into the CNS.[\[8\]](#)

Clinical Scoring of EAE

Daily monitoring of clinical signs is crucial for evaluating disease progression and the efficacy of therapeutic interventions.[\[8\]](#)[\[18\]](#)

Scoring Scale:

Score	Clinical Signs
0	No clinical signs of EAE.
1	Limp tail.
2	Hind limb weakness (unilateral or bilateral).
3	Complete hind limb paralysis.
4	Complete hind limb paralysis and partial forelimb weakness.
5	Moribund state or death.

(This is a common scoring system; slight variations exist between laboratories)[\[18\]](#)

Histopathological Analysis

Histopathology is used to confirm and quantify the extent of inflammation and demyelination in the CNS.

Procedure:

- **Tissue Collection:** At a predetermined endpoint (e.g., peak of disease), euthanize the mice and perfuse transcardially with PBS, followed by 4% paraformaldehyde (PFA).[\[4\]](#)
- **Tissue Processing:** Dissect the brain and spinal cord and post-fix in 4% PFA.[\[4\]](#)
- **Embedding and Sectioning:** Process the tissues for paraffin embedding and cut into sections.
[\[4\]](#)
- **Staining:**
 - Hematoxylin and Eosin (H&E): To visualize cellular infiltration and inflammation.[\[7\]](#)
 - Luxol Fast Blue (LFB): To assess the degree of demyelination.[\[7\]](#)

Data Presentation

The following tables summarize typical quantitative data obtained from **MOG(35-55)**-induced EAE experiments in C57BL/6 mice.

Table 1: Typical EAE Disease Course Parameters

Parameter	Typical Value/Range	Reference
Disease Incidence	80-100%	[5] [8]
Time to Onset	9-14 days post-immunization	[6] [8]
Peak of Disease	3-5 days after onset	[6] [8]
Peak Clinical Score	2.5 - 3.5	[8]
Disease Course	Chronic-progressive or monophasic	[6] [7]

Table 2: Cytokine Profiles in MOG(35-55)-Stimulated Splenocytes

Cytokine levels are measured from the supernatant of splenocytes restimulated in vitro with **MOG(35-55)** peptide.

Cytokine	EAE Mice (pg/mL)	Control Mice (pg/mL)	Reference
IFN- γ	1503.5 \pm 123.5	Significantly lower	[19]
IL-17	2102.8 \pm 306.2	Significantly lower	[19]
IL-10	Increased vs. Control	Baseline	[7]
IL-6	Increased vs. Control	Baseline	[7] [20]
TNF- α	Increased vs. Control	Baseline	[20]

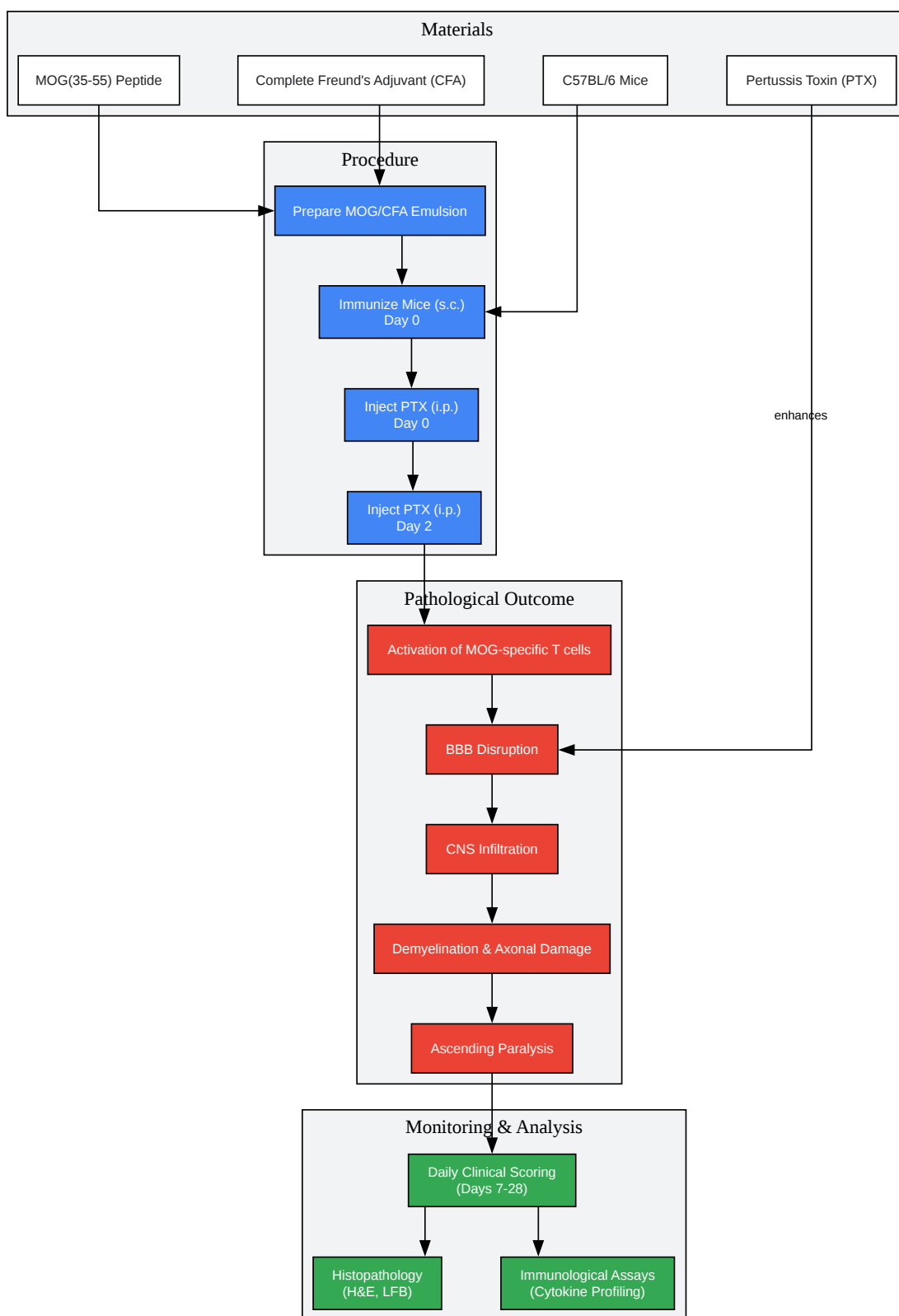
Table 3: Cytokine Levels in CD4+ vs. CD8+ T Cells

Cytokine levels from culture supernatants of **MOG(35-55)** stimulated, isolated T cell populations.

Cytokine	CD4+ T Cells (pg/mL)	CD8+ T Cells (pg/mL)	Reference
IFN- γ	1451.3 \pm 59.4	803.3 \pm 39.2	[21]
IL-4	298.6 \pm 7.7	245.5 \pm 11.8	[21]

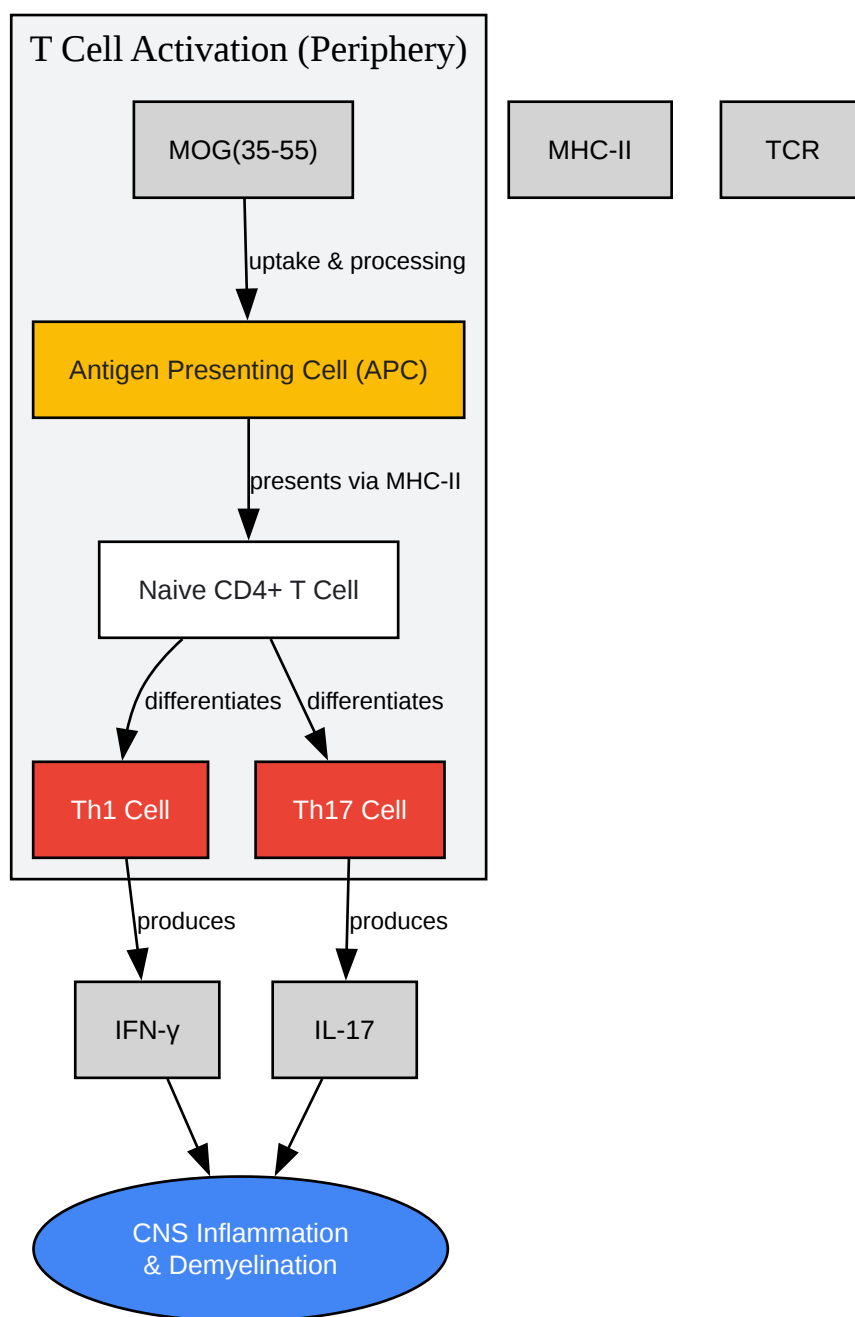
Signaling Pathways and Experimental Workflows

The induction of EAE by **MOG(35-55)** triggers a complex cascade of cellular and molecular events. The following diagrams illustrate the key workflows and signaling pathways.



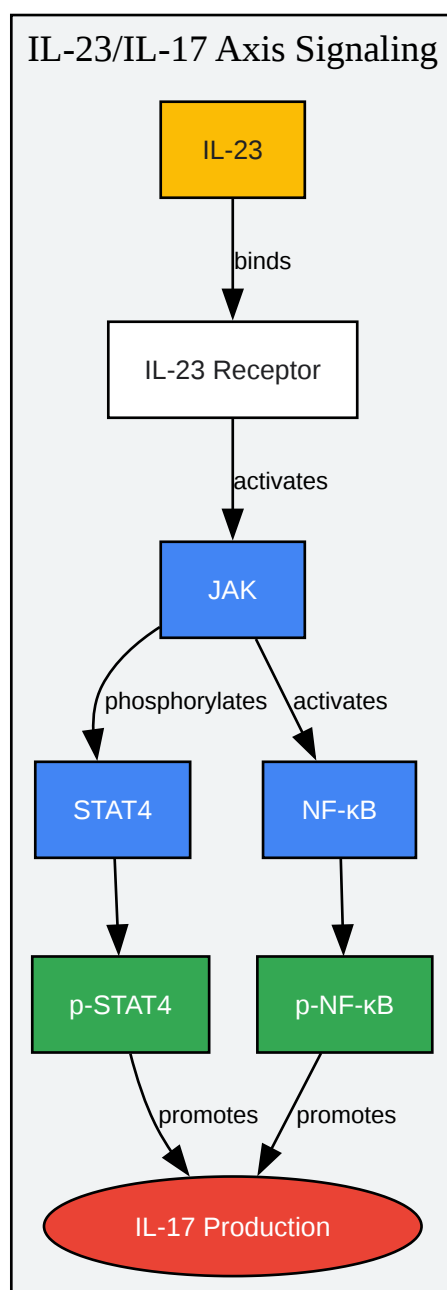
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Caption: Workflow for **MOG(35-55)**-induced EAE in C57BL/6 mice.



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Caption: **MOG(35-55)** mediated T cell activation and differentiation.



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Caption: JAK/STAT and NF-κB signaling in Th17 cell differentiation.[19][22]

Applications in Demyelination Research and Drug Development

The **MOG(35-55)**-induced EAE model is a cornerstone of MS research for several reasons:

- **Pathogenesis Studies:** It allows for the detailed investigation of the autoimmune cascade, from peripheral T cell activation to CNS infiltration and myelin destruction.[8][10] Researchers can study the roles of various immune cells, including CD4+ T cells, CD8+ T cells, and B cells, and the contributions of different cytokines and chemokines.[8][19][21]
- **Therapeutic Agent Testing:** The model is extensively used for the preclinical evaluation of potential therapeutics.[8] Compounds can be tested in a prophylactic setting (administered at the time of immunization) or a therapeutic setting (administered after the onset of clinical signs).[8] This allows for the assessment of a drug's ability to prevent disease, halt its progression, or promote recovery.
- **Biomarker Discovery:** By analyzing blood and CNS tissue from EAE mice at different disease stages, researchers can identify potential biomarkers for disease activity, progression, and response to treatment.[16]
- **Mechanism of Action Studies:** The **MOG(35-55)** model is suitable for testing agents that modulate T-cell function.[9] However, for therapies targeting B-cells, models using the full-length MOG protein (MOG 1-125) may be more appropriate.[8][9]

In conclusion, the **MOG(35-55)** peptide is a powerful and indispensable tool for inducing EAE, providing a robust and relevant model for studying the complex pathophysiology of demyelination and for advancing the development of new treatments for multiple sclerosis.

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